(S)-Metoprolol-d7

LC-MS/MS bioanalysis pharmacokinetics therapeutic drug monitoring

The sole internal standard combining (S)-enantiomer specificity with +7 Da deuterium labeling. Essential for CYP2D6 pharmacogenomic studies and bioanalytical method validation where neither unlabeled metoprolol, racemic metoprolol-d7, (R)-metoprolol-d7, nor alternative deuterated analogs (d3, d5, d6) can substitute. Compensates for matrix effects (86.9–104.0%) and variable recovery (69.4–78.7%) across QC levels, enabling accurate quantification of the pharmacologically active (S)-enantiomer over 0.5–500 ng/mL. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C15H25NO3
Molecular Weight 274.41 g/mol
Cat. No. B12431325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Metoprolol-d7
Molecular FormulaC15H25NO3
Molecular Weight274.41 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O
InChIInChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D
InChIKeyIUBSYMUCCVWXPE-BDVYYODNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Metoprolol-d7: A Stable Isotope-Labeled Internal Standard for Chiral β1-Blocker Bioanalysis and Pharmacokinetic Research


(S)-Metoprolol-d7 (CAS: 1292906-91-2) is a stable isotopologue of the β1-selective adrenoceptor antagonist (S)-metoprolol, substituted with seven deuterium atoms on the isopropylamino side chain [1]. As an isotopically labeled internal standard (ILIS), it enables precise and accurate quantitation of the pharmacologically active (S)-enantiomer in biological matrices via LC-MS/MS, compensating for variability in extraction efficiency, sample preparation, and ionization [2]. The compound is employed exclusively as a research tool for bioanalytical method validation, pharmacokinetic studies, and CYP2D6 pharmacogenomics investigations—not for diagnostic or therapeutic use .

Why Generic Substitution of (S)-Metoprolol-d7 Fails: Analytical and Pharmacological Imperatives for the Deuterated (S)-Enantiomer


Generic substitution fails for (S)-Metoprolol-d7 due to two orthogonal requirements that no alternative compound simultaneously satisfies. First, the deuterium labeling provides a mass shift of +7 Da relative to unlabeled metoprolol, enabling co-elution with the analyte while ensuring distinct MRM transitions for reliable quantification [1]. Second, the stereospecific (S)-configuration is pharmacologically non-negotiable: (S)-metoprolol exhibits >25-fold higher β1-adrenoceptor affinity than the (R)-enantiomer and is primarily responsible for the therapeutic β1-blockade [2], while (R)-metoprolol is preferentially metabolized by CYP2D6 with nearly 40% greater clearance in extensive metabolizers [3]. Consequently, neither unlabeled metoprolol, racemic metoprolol-d7, (R)-metoprolol-d7, nor alternative deuterated analogs (d3, d5, d6) can serve as a direct substitute when the research objective demands simultaneous stereochemical specificity and isotope-enabled accurate quantification of the active (S)-enantiomer.

(S)-Metoprolol-d7 Quantitative Evidence Guide: Validated Bioanalytical Performance, Isotopic Purity, and Stereochemical Differentiation


Validated LC-MS/MS Quantification Performance of (S)-Metoprolol-d7 as Internal Standard in Human Plasma

In a validated chiral LC-MS/MS assay for simultaneous quantification of (S)-metoprolol and its metabolite (S)-α-hydroxymetoprolol, (S)-MET-(d7) was employed as the deuterated internal standard. The assay achieved a validated quantification range of 0.5–500 ng/mL for (S)-metoprolol with correlation coefficients (r²) >0.9906. Matrix effects ranged from 86.9% to 104.0%, and recoveries ranged from 69.4% to 78.7% across low, medium, and high QC levels. Intra- and inter-day precision and accuracy were between 85–115% for all QC levels and 80–120% at the LLOQ (n=6, 3 consecutive days) [1]. In a separate UPLC-MS/MS method, d7-metoprolol enabled validated quantification from 1 ng/mL to 500 ng/mL with an LOQ of 1 ng/mL, meeting EMA regulatory criteria for accuracy (80–120%) and precision (RSD<15%) [2].

LC-MS/MS bioanalysis pharmacokinetics therapeutic drug monitoring method validation

Isotopic Purity Specification of (S)-Metoprolol-d7 versus Racemic and Alternative Deuterated Metoprolol Standards

Commercial (S)-Metoprolol-d7 is supplied with chemical purity ≥98% and isotopic enrichment of 99 atom% D [1]. This isotopic purity ensures that <1% of the internal standard signal arises from unlabeled (S)-metoprolol, which is critical for accurate quantification at low analyte concentrations. In contrast, alternative deuterated metoprolol standards include d3, d5, and d6 variants, each with different mass shifts and labeling positions that affect chromatographic co-elution behavior and MS/MS fragmentation patterns [2]. The d7 labeling on the isopropylamino group provides a +7 Da mass shift that is sufficiently large to avoid isotopic overlap with the analyte's natural M+1/M+2 isotopic envelope while preserving near-identical chromatographic retention time, a property not guaranteed with smaller deuterium substitutions (d3, d5) where partial co-elution with the analyte's natural isotopes may occur.

isotopic purity stable isotope labeling analytical reference standard procurement specification

Stereochemical Differentiation: β1-Adrenoceptor Affinity and CYP2D6-Mediated Clearance of (S)- versus (R)-Metoprolol

The (S)-enantiomer of metoprolol is the pharmacologically active species, exhibiting >25-fold higher β1-adrenoceptor affinity compared to (R)-metoprolol [1]. In β1-selectivity assays, the (S)-form demonstrates β1/β2 selectivity of approximately 30, similar to racemic metoprolol, whereas the (R)-form is nearly non-selective (3-fold β1-selective) [2]. Furthermore, a meta-analysis of CYP2D6 pharmacogenomics (n=264) demonstrated genotype-dependent enantioselective metabolism: R-metoprolol is metabolized nearly 40% more rapidly than S-metoprolol in ultra-rapid and extensive metabolizers (p<0.001) [3]. In extensive metabolizers, plasma AUCs for (S)-metoprolol were 35% higher than for (R)-metoprolol, while in poor metabolizers this relationship inverted [4].

stereoselective pharmacology β1-adrenoceptor affinity CYP2D6 pharmacogenomics enantiomer-specific pharmacokinetics

Regulatory-Validated Clinical Trial Application of d7-Metoprolol as Internal Standard

In a clinical trial assessing human autonomic cardiovascular regulation (NCT00865917), d7-metoprolol was employed alongside d3-ivabradine and d5-reboxetine as internal standards for simultaneous quantification of all three drugs in human plasma [1]. The UPLC-MS/MS method was fully validated according to EMA guideline on bioanalytical method validation over 1–500 ng/mL for metoprolol, with LOQ of 1 ng/mL, correlation coefficients >0.99, and internal standard-normalized matrix factor close to 1 at both low and high concentrations. The method successfully quantified metoprolol concentrations in 107 clinical plasma samples, with QC sample performance confirming reliability throughout the study. This demonstrates the compound's fitness for regulated bioanalysis supporting human clinical trials.

clinical trial bioanalysis EMA guideline compliance therapeutic adherence monitoring multi-analyte UPLC-MS/MS

(S)-Metoprolol-d7: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Pharmacokinetic Studies and CYP2D6 Pharmacogenomics Research

Employ (S)-Metoprolol-d7 as the internal standard for LC-MS/MS quantification of (S)-metoprolol in human plasma from CYP2D6-genotyped cohorts. The validated method achieves quantification from 0.5–500 ng/mL with intra-/inter-day precision and accuracy of 85–115%, enabling robust assessment of enantiomer-specific pharmacokinetic differences between CYP2D6 metabolizer phenotypes [1]. The deuterated IS corrects for matrix effects (86.9–104.0%) and variable recovery (69.4–78.7%) across QC levels, ensuring that observed 35% higher (S)-metoprolol AUCs in extensive metabolizers and the 40% greater R-metoprolol metabolism in UM/EM phenotypes are measured accurately rather than confounded by analytical variability [2][3].

Regulated Bioanalysis for Clinical Trials Requiring EMA/FDA-Compliant Method Validation

Utilize d7-metoprolol in UPLC-MS/MS assays for multi-analyte clinical trial sample analysis. The compound enabled validated quantification of metoprolol concentrations from 1–500 ng/mL (LOQ 1 ng/mL) with IS-normalized matrix factor ≈1.0 and correlation coefficients >0.99 in a clinical trial measuring drug adherence in cardiovascular autonomic regulation studies [1]. The method was validated per EMA bioanalytical method validation guidelines, with QC accuracy of 80–120% and precision RSD<15%, and successfully processed 107 clinical samples. This scenario directly applies to CROs and central laboratories supporting Phase I–IV clinical trials of metoprolol-containing regimens.

Stereoselective β1-Adrenoceptor Pharmacology and Drug Discovery

Apply (S)-Metoprolol-d7 in radioligand displacement assays and functional β-adrenoceptor studies requiring precise molar quantification of the active (S)-enantiomer. (S)-metoprolol exhibits >25-fold higher β1-adrenoceptor affinity than (R)-metoprolol and maintains β1/β2 selectivity of approximately 30 [1][2]. The deuterated (S)-enantiomer internal standard ensures that receptor binding studies, in vitro functional assays, and ex vivo tissue distribution experiments accurately quantify the pharmacologically active species without cross-contamination from the nearly non-selective (R)-form (β1/β2 selectivity ≈3) [2].

Therapeutic Drug Monitoring and Precision Dosing in Cardiovascular Medicine

Implement (S)-Metoprolol-d7 as the internal standard in clinical LC-MS/MS assays for therapeutic drug monitoring (TDM) of metoprolol in patients with heart failure or hypertension. The deuterated IS enables accurate plasma concentration measurement across the validated range of 0.5–500 ng/mL, with demonstrated stability through 3 freeze-thaw cycles and 30-day storage at -80°C [1]. Given the 2.3- to 5.9-fold differences in metoprolol exposure between CYP2D6 extensive and poor metabolizers, and the 5.3- to 15-fold differences between ultra-rapid and poor metabolizers, precise quantification using a stable isotope-labeled IS is essential for genotype-guided dosing strategies and avoidance of bradycardia/hypotension adverse events [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Metoprolol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.